Nolpitantium chloride

Description

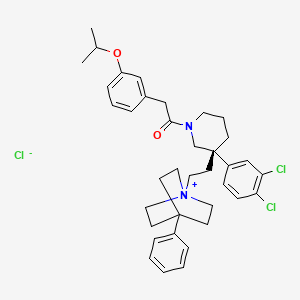

Its mechanism involves blocking the binding of substance P to the NK1 receptor, thereby modulating neurogenic inflammation and emetic responses . The compound is structurally characterized by a bicyclic core with a chlorinated aromatic ring and a piperidine moiety, which enhances its receptor-binding affinity and metabolic stability. Preclinical studies highlight its high selectivity for the NK1 receptor over NK2 and NK3 subtypes, with a reported binding affinity (Ki) of 0.5 nM in competitive inhibition assays . Clinical trials have advanced to Phase III for CINV, demonstrating promising antiemetic efficacy compared to earlier-generation antagonists.

Properties

IUPAC Name |

1-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45Cl2N2O2.ClH/c1-28(2)43-32-11-6-8-29(24-32)25-35(42)40-19-7-14-37(27-40,31-12-13-33(38)34(39)26-31)18-23-41-20-15-36(16-21-41,17-22-41)30-9-4-3-5-10-30;/h3-6,8-13,24,26,28H,7,14-23,25,27H2,1-2H3;1H/q+1;/p-1/t36?,37-,41?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHFSECYQAQZBN-LSYPWIJNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCC[C@](C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60934670 | |

| Record name | 1-{2-[3-(3,4-Dichlorophenyl)-1-({3-[(propan-2-yl)oxy]phenyl}acetyl)piperidin-3-yl]ethyl}-4-phenyl-1-azabicyclo[2.2.2]octan-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153050-21-6 | |

| Record name | SR 140333 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153050216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nolpitantium chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16743 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-{2-[3-(3,4-Dichlorophenyl)-1-({3-[(propan-2-yl)oxy]phenyl}acetyl)piperidin-3-yl]ethyl}-4-phenyl-1-azabicyclo[2.2.2]octan-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOLPITANTIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22O6XI63E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of SR 140333 involves multiple steps, including the formation of a phenylpiperidine skeleton. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the coupling of various intermediates under controlled conditions .

Chemical Reactions Analysis

SR 140333 undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details are not widely available.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various products

Scientific Research Applications

SR 140333 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Neurokinin 1 Receptor Antagonism: SR 140333 is used to study the role of neurokinin 1 receptors in various physiological and pathological processes, including pain, inflammation, and stress responses

Inflammatory Diseases: The compound has shown potential in treating inflammatory diseases such as asthma and inflammatory bowel disease by blocking the action of substance P, a neuropeptide involved in inflammation

Cancer Research: SR 140333 is also investigated for its potential anti-cancer properties, particularly in inhibiting the growth and spread of certain types of cancer cells

Mechanism of Action

SR 140333 exerts its effects by selectively binding to and blocking the neurokinin 1 receptor. This receptor is primarily activated by substance P, a neuropeptide involved in various physiological processes such as pain transmission, inflammation, and stress responses. By inhibiting the binding of substance P to the neurokinin 1 receptor, SR 140333 effectively reduces the downstream signaling pathways, leading to decreased inflammation and pain .

Comparison with Similar Compounds

Nolpitantium chloride belongs to a class of NK1 receptor antagonists with structural and functional analogs under development or approved for clinical use. Below is a detailed comparison with key competitors:

Structural Analogues

The structural diversity among NK1 antagonists influences pharmacokinetics, receptor selectivity, and therapeutic profiles.

Key Insights :

- SSR240600’s fluorinated side chain may reduce metabolic degradation but could limit CNS bioavailability relative to this compound .

Pharmacological Profiles

Binding affinity, selectivity, and clinical progress vary significantly across compounds.

| Compound | NK1 Ki (nM) | Selectivity (NK1/NK2) | Clinical Phase | Primary Indication |

|---|---|---|---|---|

| This compound | 0.5 | >1000 | Phase III | CINV, anxiety disorders |

| Rolapitant | 0.7 | 800 | Approved (2015) | CINV |

| SR140333 | 1.2 | 500 | Preclinical | Pain, inflammation |

| SSR240600 | 0.9 | 1200 | Phase II | Depression, migraine |

| SCH388714 | 2.4 | 300 | Discontinued | CINV |

Key Findings :

- This compound exhibits the highest NK1 selectivity (>1000-fold over NK2), reducing off-target effects observed in SCH388714 (selectivity 300) .

- Rolapitant’s approval for CINV validates the clinical viability of NK1 antagonists, though this compound’s superior Ki (0.5 nM vs. 0.7 nM) may translate to longer-lasting efficacy .

- SSR240600’s Phase II progress in migraine aligns with this compound’s exploration in anxiety disorders, highlighting divergent therapeutic applications despite shared mechanisms .

Key Observations :

- This compound’s extended half-life (12–18 hours) supports once-daily dosing, unlike Rolapitant’s shorter duration .

- SR140333’s CYP3A4 inhibition and hepatotoxicity risks halted its development, whereas this compound’s low enzyme interaction minimizes drug-drug interaction concerns .

Biological Activity

Nolpitantium chloride, a selective nonpeptide antagonist of the neurokinin-1 (NK1) receptor, has garnered attention for its significant biological activity, particularly in the context of inflammation and pain modulation. This article synthesizes various research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological effects of this compound.

This compound (also known as SR-140333) operates primarily by inhibiting substance P binding to NK1 receptors across various species, including humans. It exhibits potent and selective antagonistic properties, with competitive inhibition observed in functional assays. The antagonism is characterized as non-competitive, with pD2' values ranging from 9.65 to 10.16 in different assays .

Key Mechanisms:

- Inhibition of Substance P Binding: Nolpitantium effectively inhibits substance P-induced physiological responses such as endothelium-dependent relaxation and contraction in various animal models.

- Modulation of Inflammation: Studies indicate that Nolpitantium reduces inflammatory responses in conditions such as trinitrobenzene sulfonic acid-induced colitis in rats and inhibits plasma protein extravasation in models of acute inflammation .

- Neurogenic Effects: The compound has been shown to block nociceptive stimulation effects on rat thalamic neurons, suggesting a role in pain modulation .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Ulcerative Colitis: A double-blind, placebo-controlled trial investigated the efficacy of Nolpitantium besylate (a related formulation) in patients with ulcerative colitis. While results were promising, further studies were halted due to regulatory concerns .

- Chronic Pain Management: Research demonstrated that Nolpitantium could effectively modulate pain responses in animal models, suggesting its potential use in treating chronic pain conditions .

- Asthma and Respiratory Conditions: The compound has shown efficacy in reducing bronchoconstriction induced by substance P, indicating its potential role in managing asthma and other respiratory ailments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.